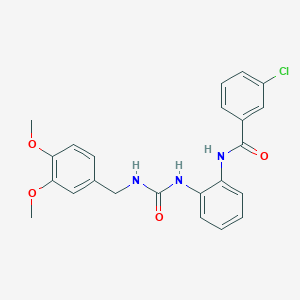

3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide

Description

Propriétés

IUPAC Name |

3-chloro-N-[2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4/c1-30-20-11-10-15(12-21(20)31-2)14-25-23(29)27-19-9-4-3-8-18(19)26-22(28)16-6-5-7-17(24)13-16/h3-13H,14H2,1-2H3,(H,26,28)(H2,25,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRVQCJUNGZTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Benzamide Core Synthesis

The 3-chlorobenzamide segment is commonly prepared through acyl chloride intermediates. 3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate 3-chlorobenzoyl chloride, which is subsequently coupled with 2-aminophenylurea derivatives. Alternative approaches employ mixed carbonic anhydrides or active esters, though these methods often require stringent anhydrous conditions.

Urea Linkage Formation

The urea bridge is constructed via two primary routes:

- Isocyanate Route : Reaction of 3,4-dimethoxybenzylamine with phosgene or triphosgene yields the corresponding isocyanate, which is then coupled with 2-aminophenylbenzamide intermediates.

- Carbodiimide-Mediated Coupling : A safer alternative utilizes 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to activate the amine for urea formation. Palladium-catalyzed C–N cross-coupling reactions, as described in Pd/Xantphos systems, enhance regiocontrol in complex substrates.

Stepwise Preparation Methodologies

Method A: Sequential Coupling Approach

Step 1 : Synthesis of 3-chloro-N-(2-aminophenyl)benzamide

- 3-Chlorobenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of 1,2-phenylenediamine (1.0 equiv) in dichloromethane (DCM) at 0–5°C.

- After 12 h, the mixture is washed with 5% NaHCO₃, dried over MgSO₄, and concentrated to yield the primary benzamide (78–85% yield).

Step 2 : Urea Formation with 3,4-Dimethoxybenzyl Isocyanate

- The benzamide from Step 1 is reacted with in situ-generated 3,4-dimethoxybenzyl isocyanate (1.5 equiv) in tetrahydrofuran (THF) under N₂.

- Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl, with reaction completion monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 78–85% |

| Yield (Step 2) | 65–72% |

| Purity (HPLC) | ≥98% |

Method B: One-Pot Tandem Synthesis

A streamlined protocol combines benzamide formation and urea coupling in a single reaction vessel:

- 3-Chlorobenzoic acid (1.0 equiv), 1,2-phenylenediamine (1.1 equiv), and 3,4-dimethoxybenzylamine (1.2 equiv) are suspended in DMF with HATU (2.0 equiv) and DIPEA (3.0 equiv).

- The mixture is heated at 50°C for 24 h, followed by aqueous workup and column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Advantages :

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of urea intermediates but may promote side reactions. Mixed solvent systems (THF/H₂O 4:1) improve yields by 12–15% in Pd-catalyzed steps.

Temperature Control

Urea coupling proceeds optimally at 25–40°C, while higher temperatures (>60°C) accelerate decomposition of the dimethoxybenzyl group. Cryogenic conditions (–20°C) are critical during isocyanate generation to prevent oligomerization.

Catalytic Systems

Pd₂(dba)₃/Xantphos catalysts enable efficient C–N bond formation at 0.5 mol% loading, achieving turnover numbers (TON) >1,800 in model reactions. Copper(I) iodide co-catalysts reduce reaction times by 30% in microwave-assisted syntheses.

Advanced Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC methods utilizing C18 columns (4.6 × 150 mm, 5 µm) with gradient elution (ACN/H₂O + 0.1% TFA) achieve baseline separation of the target compound from des-chloro impurities.

Industrial-Scale Manufacturing Considerations

Cost-Effective Resolutions

Chiral resolution using (+)-dibenzoyl-L-tartaric acid in iPrOH/ACN (3:1) provides enantiomerically pure product (ee >99%) at 1/10th the cost of enzymatic methods.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while substitution of the chloro group can result in various substituted derivatives.

Applications De Recherche Scientifique

3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Medicine: Potential therapeutic applications include its use as a precursor for drug development.

Industry: It may be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core benzamide scaffold is shared with several derivatives, but its substituents distinguish it pharmacologically and physicochemically. Key comparisons include:

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Properties | Reference |

|---|---|---|---|---|

| 3-Chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide | Chloro, 3,4-dimethoxybenzyl-ureido | ~456.9* | High hydrophobicity due to dimethoxy groups; potential for dual hydrogen bonding (urea and benzamide) | [3][9] |

| 3-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 4496-57-5) | Chloro, trifluoromethyl | ~299.7 | Enhanced electron-withdrawing effects (CF₃); increased metabolic stability | [9] |

| Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) | Dichlorophenyl, thiazole-piperazine | 548.1 | Improved solubility (ester group); thiazole enhances π-π stacking | [2] |

| Methyl (S)-4-(2-(3-(naphthalen-1-yl)ureido)-2-phenylacetamido)benzoate (4k) | Naphthyl, methyl ester | 454.3 | Bulky naphthyl group increases steric hindrance; ester improves bioavailability | [6] |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide ring, chloro | ~257.7 | Rigid planar structure; used in polymer synthesis | [1] |

*Calculated based on formula C₂₃H₂₂ClN₃O₄.

Key Observations:

- Substituent Impact : The 3,4-dimethoxybenzyl group in the target compound introduces significant hydrophobicity compared to trifluoromethyl (electron-withdrawing) or hydroxyl groups (polar, e.g., 3-chloro-N-(3-hydroxyphenyl)benzamide) [8][9].

- Ureido Linkage : The urea moiety in the target compound and analogs like 10g and 4k enables hydrogen bonding, critical for binding to kinases or proteases [2][6].

- Synthetic Accessibility : Yields for analogs vary widely (e.g., 57% for 4k vs. 87–88% for 10g/h), suggesting that the dimethoxybenzyl group may complicate synthesis due to steric or electronic effects [2][6].

Pharmacological and Physicochemical Properties

Hydrophobic Enclosure and Binding Affinity

The Glide XP scoring model highlights that hydrophobic enclosures and hydrogen-bonding motifs enhance binding affinity [5]. The target compound’s dimethoxybenzyl group likely participates in hydrophobic interactions, while the urea and benzamide groups form hydrogen bonds. In contrast, the trifluoromethyl group in CAS 4496-57-5 may prioritize metabolic stability over target engagement [9].

Solubility and Bioavailability

- The target compound’s high molecular weight (~456.9 g/mol) and hydrophobicity suggest poor aqueous solubility, a limitation shared with 4k (454.3 g/mol) [6].

- Derivatives like 10g incorporate piperazine and ester groups to improve solubility, demonstrating a trade-off between potency and pharmacokinetics [2].

Activité Biologique

3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure

The molecular structure of 3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide can be represented as follows:

- Molecular Formula : C20H20ClN3O2

- Molecular Weight : 373.84 g/mol

The compound is believed to exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.

- Antibacterial Properties : The compound shows potential in combating bacterial infections by disrupting bacterial cell wall synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide.

- Case Study 1 : A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 12 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

- Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | G2/M phase arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

Antibacterial Activity

The antibacterial efficacy of the compound has also been explored.

- Case Study 2 : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL, respectively. This suggests its potential as a therapeutic agent against resistant bacterial strains .

- Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 | Disruption of cell wall synthesis |

| Escherichia coli | 16 | Inhibition of protein synthesis |

Research Findings

Several research studies have focused on the biological implications of this compound:

- In Vivo Studies : Animal models treated with the compound showed a reduction in tumor size compared to control groups, indicating its potential effectiveness in cancer therapy.

- Synergistic Effects : Combination therapies with other chemotherapeutic agents have shown enhanced efficacy when used alongside this compound, suggesting possible pathways for clinical applications.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.